molecular formula C15H13FO3 B1268377 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde CAS No. 384857-20-9

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde

Cat. No.: B1268377
CAS No.: 384857-20-9
M. Wt: 260.26 g/mol
InChI Key: GUHOCVVHXDHJKL-UHFFFAOYSA-N
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Description

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is a benzaldehyde derivative featuring two key substituents: a 2-fluorobenzyloxy group at position 3 and a methoxy group at position 4 on the aromatic ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence electronic properties, lipophilicity, and biological activity. Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., substitution of benzyl halides with phenolic aldehydes under basic conditions) .

Properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-18-14-7-6-11(9-17)8-15(14)19-10-12-4-2-3-5-13(12)16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHOCVVHXDHJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341475
Record name 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

384857-20-9
Record name 3-[(2-Fluorophenyl)methoxy]-4-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 4-methoxybenzaldehyde in the presence of a suitable base and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Benzyloxy Group

Halogen Substitution (Fluoro vs. Chloro)
  • 3-((4-Chlorobenzyl)oxy)-4-methoxybenzaldehyde (3a): Replacing the 2-fluorobenzyl group with a 4-chlorobenzyl group increases molecular weight (MW: 276.7 g/mol vs. 260.2 g/mol for the fluoro analog) and alters electronic effects. This compound was synthesized in 80% yield via nucleophilic substitution .
  • 3-[(2-Chloro-4-fluorobenzyl)oxy]-4-methoxybenzaldehyde: This analog introduces both chloro and fluoro substituents on the benzyl group, enhancing steric bulk and altering metabolic stability.
Positional Isomerism of Fluorine
  • This compound (CAS 168084-96-6) has a MW of 230.23 g/mol and is used in pharmaceutical intermediates .

Variations in the Methoxy Group

Hydroxy vs. Methoxy Substitution
  • 5-((2-Fluorobenzyl)oxy)-2-hydroxybenzaldehyde (12b) : Replacing the 4-methoxy group with a hydroxy group (MW: 245.1 g/mol) increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability. This analog showed moderate yield (48.8%) in synthesis .

Non-Halogenated Analogs

3-(Cyclopentyloxy)-4-methoxybenzaldehyde

Replacing the benzyloxy group with a cyclopentyloxy group significantly increases lipophilicity (logP ~2.8 vs. ~2.3 for the fluoro analog), which may improve blood-brain barrier penetration. This compound was used in antitumor studies, yielding derivatives with IC50 values in the micromolar range against cancer cells .

3,4-Bis((4-fluorobenzyl)oxy)benzaldehyde (B1)

This analog features dual 4-fluorobenzyloxy groups at positions 3 and 4 (MW: 358.3 g/mol). It was synthesized in 72.8% yield via a two-step alkylation .

Anticancer Activity

  • Benzyloxybenzaldehyde Derivatives : In a study against HL-60 leukemia cells, analogs like 2-[(3-methoxybenzyl)oxy]benzaldehyde (29) exhibited potent activity (IC50 <1 μM), highlighting the importance of substituent position. The 2-fluorobenzyl analog showed moderate activity, suggesting that electron-withdrawing groups at specific positions optimize efficacy .

Enzyme Inhibition

  • Pyrazolone Derivatives : The target compound was used to synthesize pyrazolone-based HIV-1 integrase inhibitors, where the 2-fluorobenzyl group improved selectivity over cellular enzymes .

Biological Activity

3-[(2-Fluorobenzyl)oxy]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol. It features both aldehyde and ether functional groups, which contribute to its reactivity and potential applications in medicinal chemistry. This compound is structurally related to safinamide, an antiparkinsonian drug, indicating its relevance in pharmacological research.

Chemical Structure and Properties

The unique structure of this compound includes a methoxy group and a fluorobenzyl moiety. The positioning of the fluorine atom on the benzyl group is particularly significant, as it can influence the compound's reactivity and biological interactions compared to its analogs.

Property Value
Chemical FormulaC15H13FO3
Molecular Weight260.26 g/mol
Functional GroupsAldehyde, Ether

The biological activity of this compound may be attributed to its interactions with various biological targets, including enzymes and receptors. Its ability to form covalent or non-covalent bonds with these targets could mediate its therapeutic effects.

Case Studies

  • Antimicrobial Activity : Initial studies indicate that compounds similar to this compound have demonstrated moderate to good antibacterial activity against strains such as Mycobacterium smegmatis . This suggests potential applications in treating bacterial infections.
  • Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit inflammatory pathways, although specific studies on this compound are still needed to confirm these effects .

Experimental Procedures

The synthesis of this compound typically involves the reaction of 2-fluorobenzyl alcohol with 4-methoxybenzaldehyde, facilitated by a base like potassium carbonate or sodium hydroxide under reflux conditions in organic solvents such as toluene or dichloromethane. Purification methods often include recrystallization or column chromatography.

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